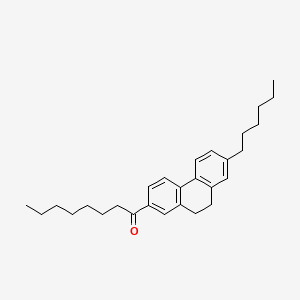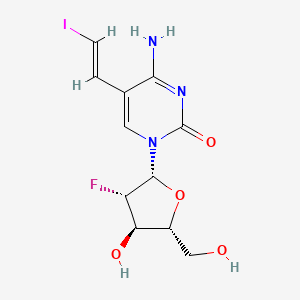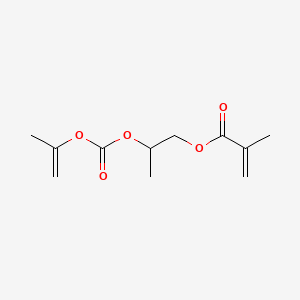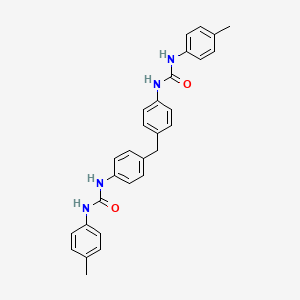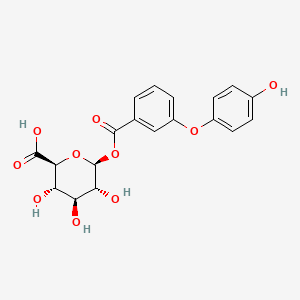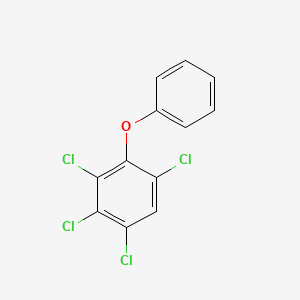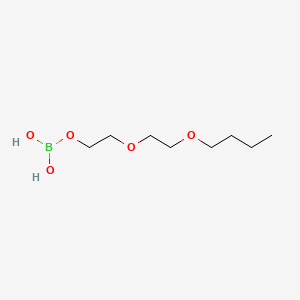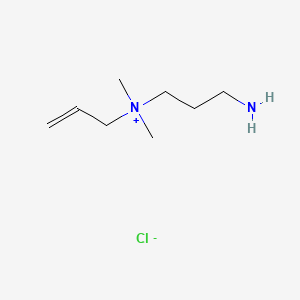
Allyl(3-aminopropyl)dimethylammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl(3-aminopropyl)dimethylammonium chloride: is a quaternary ammonium compound with the molecular formula C8H19ClN2 . It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of allyl(3-aminopropyl)dimethylammonium chloride typically involves the reaction of allyl chloride with 3-aminopropylamine in the presence of a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the preparation method involves the stagewise and alternating addition of allyl chloride and sodium hydroxide solution dropwise. This method prevents the formation of byproducts and increases the utilization rate of allyl chloride . The reaction is conducted in a pressure-resistant closed reaction vessel to ensure complete participation of dimethylamine and to prevent leakage .
Analyse Chemischer Reaktionen
Types of Reactions: Allyl(3-aminopropyl)dimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the allyl group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides and hydroxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl(3-aminopropyl)dimethylammonium chloride is used as a reagent in organic synthesis and as a catalyst in various chemical reactions .
Biology: In biological research, it is employed as a surfactant and antimicrobial agent due to its quaternary ammonium structure .
Industry: In industrial applications, it is used in the production of polymers, coatings, and adhesives .
Wirkmechanismus
The mechanism of action of allyl(3-aminopropyl)dimethylammonium chloride involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis and death . Additionally, it can interact with various molecular targets and pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
- Dimethyl diallyl ammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Comparison: Allyl(3-aminopropyl)dimethylammonium chloride is unique due to its specific structure, which combines the properties of an allyl group and a quaternary ammonium group. This combination enhances its reactivity and versatility in various applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
63870-26-8 |
|---|---|
Molekularformel |
C8H19ClN2 |
Molekulargewicht |
178.70 g/mol |
IUPAC-Name |
3-aminopropyl-dimethyl-prop-2-enylazanium;chloride |
InChI |
InChI=1S/C8H19N2.ClH/c1-4-7-10(2,3)8-5-6-9;/h4H,1,5-9H2,2-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VIRJQDGMPFQQHS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(CCCN)CC=C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


